Bis[(naphthalen-2-yl)oxy]boranyl
Description
Structure
2D Structure
Properties
CAS No. |
112500-99-9 |
|---|---|
Molecular Formula |
C20H14BO2 |
Molecular Weight |
297.1 g/mol |
InChI |
InChI=1S/C20H14BO2/c1-3-7-17-13-19(11-9-15(17)5-1)22-21-23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
DSJXTQOWOJGLMG-UHFFFAOYSA-N |
Canonical SMILES |
[B](OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Bis Naphthalen 2 Yl Oxy Boranyl
Approaches to Boron-Oxygen Bond Formation
The formation of a stable boron-oxygen (B-O) bond is the cornerstone of synthesizing bis[(naphthalen-2-yl)oxy]boranyl derivatives. The primary and most direct method for creating this bond involves the reaction of a boron halide, typically boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), with an alcohol or a phenol. wikipedia.orgacs.org This reaction is a classic example of nucleophilic substitution at the electron-deficient boron center.
The general reaction proceeds by the displacement of a halide on the boron atom by the oxygen of the hydroxyl group. The stoichiometry of the reactants plays a crucial role in determining the final product. By controlling the ratio of the naphthol to the boron halide, it is possible to achieve mono-, di-, or tri-substituted aryloxyboron compounds. For the synthesis of a this compound species, a 2:1 molar ratio of 2-naphthol (B1666908) to a boron trihalide is theoretically required.
An alternative approach involves the use of borate (B1201080) esters, such as trimethyl borate, which can undergo transesterification with phenols. However, this method is generally less direct for the synthesis of diaryloxyboron halides.
Synthesis and Functionalization of Naphthalen-2-yloxy Precursors
The primary precursor for the synthesis of this compound compounds is 2-naphthol (also known as β-naphthol). This commercially available solid is an isomer of 1-naphthol (B170400) and serves as a versatile starting material. wikipedia.org The reactivity of 2-naphthol is well-documented, allowing for the introduction of various functional groups onto the naphthalene (B1677914) ring system prior to its reaction with a boron source.
Electrophilic aromatic substitution reactions on 2-naphthol characteristically occur at the 1-position due to the activating effect of the hydroxyl group. wikipedia.org This allows for the synthesis of a wide range of substituted 2-naphthol precursors. For instance, bromination and nitrosylation of 2-naphthol yield 1-bromo-2-naphthol (B146047) and 1-nitroso-2-naphthol, respectively. wikipedia.org These functionalized precursors can then be used to synthesize bis[(substituted-naphthalen-2-yl)oxy]boranyl compounds, thereby tuning the electronic and steric properties of the final molecule.
The Bucherer reaction provides a method for the conversion of 2-naphthol to 2-aminonaphthalene, which can be a precursor to other functionalized naphthalenes. wikipedia.org Furthermore, the oxidative coupling of 2-naphthol can lead to the formation of BINOL (1,1'-bi-2-naphthol), a C₂-symmetric ligand of great importance in asymmetric catalysis. wikipedia.orgasianpubs.orgdypvp.edu.in While not a direct precursor to the target compound, the chemistry of BINOL highlights the rich reactivity of the 2-naphthol scaffold.
Direct Synthesis of this compound Architectures
The direct synthesis of this compound compounds, such as bis[(naphthalen-2-yl)oxy]boron chloride, is most effectively achieved through the stoichiometric reaction of 2-naphthol with a boron trihalide.
Substrate Scope and Reaction Conditions
The reaction of phenols with boron trichloride is generally exothermic and proceeds readily. acs.org A general procedure analogous to the synthesis of fluorinated triaryl borates can be employed. acs.org This involves dissolving boron trichloride in an inert solvent, such as dichloromethane, and cooling the solution to a low temperature (e.g., -78 °C). A solution of 2-naphthol (in a 2:1 molar ratio to BCl₃) in the same solvent is then added dropwise. The reaction mixture is typically stirred at low temperature for a period before being allowed to warm to room temperature.
The substrate scope can be extended to include various substituted 2-naphthols. The presence of electron-donating or electron-withdrawing groups on the naphthalene ring can influence the reactivity of the hydroxyl group and the properties of the resulting diaryloxyboron compound. For example, the use of fluorinated phenols has been shown to yield stable fluorinated triaryl borates. acs.org
A representative, albeit general, reaction is depicted below:
2 C₁₀H₇OH + BCl₃ → (C₁₀H₇O)₂BCl + 2 HCl
This reaction highlights the formation of the diaryloxyboron chloride and hydrogen chloride as a byproduct. The removal of HCl can drive the reaction to completion.
Catalytic and Stoichiometric Methods for Boron Insertion
While the stoichiometric reaction with boron halides is the most direct route, catalytic methods for C-H borylation of arenes have been developed, which could in principle be applied to naphthalene systems. wikipedia.org These methods often employ transition metal catalysts, such as iridium or rhodium, to activate C-H bonds for the insertion of a boryl group from a reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgacs.orgacs.org However, these methods typically lead to the formation of a C-B bond rather than a B-O bond and are therefore not a direct route to aryloxyboron compounds.
A more relevant catalytic approach would involve the catalytic transesterification of borate esters with 2-naphthol. While less common for the synthesis of diaryloxyboron halides, acid or base catalysis can facilitate the exchange of alkoxy groups on a boron center with aryloxy groups.
Post-Synthetic Modification and Derivatization of the this compound Core
Once the this compound core is synthesized, it can serve as a platform for further functionalization. The reactivity of this core can be targeted at either the boron center or the naphthalene rings.
If the synthesized compound is a diaryloxyboron chloride, the remaining B-Cl bond is susceptible to nucleophilic attack. This allows for the introduction of a third, different aryloxy group or other functionalities by reaction with a suitable nucleophile. This approach would lead to the formation of unsymmetrical triaryl borates.
Alternatively, the naphthalene rings of the this compound moiety can be functionalized. The electrophilic substitution reactions characteristic of 2-naphthol may be altered by the presence of the boranyl group, which can act as a Lewis acidic site and potentially direct incoming electrophiles.
Below is a table summarizing the types of reactions and their potential outcomes for the derivatization of the this compound core.
| Reaction Type | Reagent(s) | Potential Product |
| Nucleophilic Substitution at Boron | R-OH / Base | (C₁₀H₇O)₂B(OR) |
| Electrophilic Aromatic Substitution | Br₂, HNO₃, etc. | Functionalized Naphthalene Rings |
The development of these synthetic and derivatization strategies is crucial for the design and synthesis of novel materials with tailored optical, electronic, and catalytic properties.
Mechanistic Studies and Reactivity Profiles of Bis Naphthalen 2 Yl Oxy Boranyl Compounds
Investigation of the Electronic Character and Lewis Acidity/Basicity of the Boron Center
The electronic character of the boron center in diaryloxyboranes like Bis[(naphthalen-2-yl)oxy]boranyl is fundamentally dictated by the electron-withdrawing nature of the two aryloxy substituents. The oxygen atoms, being highly electronegative, pull electron density away from the boron atom, rendering it electron-deficient and thus a strong Lewis acid. The naphthalenyl groups, with their extended π-system, can further modulate the electronic properties through resonance effects.
The Lewis acidity of the boron center is a critical determinant of its reactivity. It is anticipated that this compound would readily form adducts with Lewis bases. The strength of this interaction would be influenced by the steric bulk of the naphthalenoxy groups and the electronic properties of the Lewis base. While no specific experimental data for this compound exists, studies on analogous bis(aryloxy)boranes and related boranes provide a basis for comparison. For instance, the Lewis acidity of boranes can be probed using various spectroscopic techniques, such as NMR spectroscopy, by monitoring the chemical shift changes upon adduct formation with a known Lewis base.
Elucidation of Reaction Pathways and Transition State Analysis
Detailed mechanistic studies involving this compound are not documented. However, the reaction pathways for transformations catalyzed or mediated by related boranes often involve the initial coordination of a substrate to the Lewis acidic boron center. This coordination activates the substrate towards subsequent chemical transformations.
Chemoselectivity and Regioselectivity in Transformations Involving this compound
The chemoselectivity and regioselectivity of reactions involving this compound would be heavily influenced by the steric and electronic properties of the borane (B79455). The bulky naphthalenoxy groups would likely play a significant role in directing the approach of a substrate, leading to high levels of regioselectivity.
For example, in the reduction of a molecule with multiple functional groups, a bulky borane reagent might selectively reduce a less sterically hindered carbonyl group. Similarly, in reactions with unsymmetrical substrates, the regioselectivity would be governed by the electronic preference for coordination to the boron center and the steric interactions between the substrate and the naphthalenoxy ligands. While specific examples for this compound are unavailable, studies on other boranes demonstrate the principle of achieving high selectivity through ligand design. rsc.orgbeilstein-journals.org
Stereochemical Aspects and Potential for Asymmetric Induction with Chiral Derivatives
This compound itself is an achiral molecule. However, the introduction of chirality into the naphthalenyl backbone could lead to chiral derivatives with the potential for asymmetric induction in chemical transformations. The use of chiral ligands to control the stereochemical outcome of reactions is a cornerstone of modern asymmetric synthesis. youtube.comnih.gov
A well-established strategy involves the use of axially chiral binaphthyl scaffolds, such as in BINOL-derived catalysts. rsc.orgresearchgate.netmdpi.comscilit.com A chiral version of this compound, for instance, could be synthesized from a chiral binaphthol derivative. Such a chiral borane could serve as a catalyst in a variety of asymmetric reactions, including reductions, aldol (B89426) reactions, and Diels-Alder reactions, potentially affording products with high enantiomeric excess. researchgate.netnih.govacademie-sciences.fr The stereochemical outcome would be dictated by the specific geometry of the chiral pocket created by the ligands around the boron center.
Exploration of Coordination Chemistry and Adduct Formation with Lewis Bases
The Lewis acidic nature of the boron atom in this compound strongly suggests a rich coordination chemistry. It is expected to form stable adducts with a variety of Lewis bases, such as amines, phosphines, and N-heterocyclic carbenes (NHCs). nih.govacs.orgnih.govacs.org The formation of these adducts can be studied using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography to determine the solid-state structure of the adducts. nih.gov
The interaction with N-heterocycles is of particular interest, as borane-heterocycle adducts have found applications in various fields. nih.govacs.orgrsc.org The stability and reactivity of these adducts would depend on the basicity of the Lewis base and the steric environment around the boron center. While no specific adducts of this compound have been reported, the general principles of borane-Lewis base interactions are well-established.
Structural Elucidation and Advanced Spectroscopic Characterization of Bis Naphthalen 2 Yl Oxy Boranyl Systems
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Bis[(naphthalen-2-yl)oxy]boranyl in solution. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹¹B NMR spectra, the precise connectivity and chemical environment of each atom can be determined. nih.govyoutube.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit a complex series of signals in the aromatic region, corresponding to the non-equivalent protons of the two naphthalene (B1677914) rings. The exact chemical shifts and splitting patterns are dictated by the electronic environment and through-bond coupling interactions between neighboring protons. youtube.comyoutube.comyoutube.com For instance, protons closer to the oxygen atom are expected to be deshielded and resonate at a lower field. Two-dimensional NMR techniques, such as COSY, can be employed to establish the connectivity between protons on the same naphthalene ring. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the naphthalene rings will give rise to a distinct signal. The chemical shift of the carbon attached to the oxygen atom will be significantly influenced by the electronegativity of the oxygen. np-mrd.org
¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR is particularly informative for probing the coordination environment of the boron atom. sdsu.edu For tricoordinate boranes like this compound, the ¹¹B chemical shift is expected to appear at a higher field compared to many other organoboron compounds due to the π-donating effect of the oxygen atoms. sdsu.edu The chemical shift value can confirm the trivalent state of the boron and provide insights into the B-O bond character.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | Aromatic region (typically 7.0-8.5) | Proton connectivity and environment |
| ¹³C | Aromatic and downfield regions | Carbon framework and substitution effects |
| ¹¹B | Higher field for tricoordinate boranes | Boron coordination and electronic environment |
Table 1: Expected NMR Spectroscopic Data for this compound
X-ray Diffraction Analysis for Solid-State Structural Determination and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. researchgate.net
Key structural features that would be elucidated include:
Geometry around the Boron Atom: The geometry around the central boron atom is expected to be trigonal planar, consistent with a sp²-hybridized boron in a tricoordinate state.
Orientation of the Naphthyl Groups: The analysis would reveal the relative orientation of the two bulky naphthalene rings with respect to the B-O bonds. Steric hindrance between the rings would likely lead to a twisted conformation. For instance, in a related binaphthyl compound, the two naphthalene rings were inclined to one another by 76.33 (8)°. researchgate.net
| Structural Parameter | Expected Value/Observation |
| Boron Coordination Geometry | Trigonal planar |
| B-O Bond Length | Characteristic of a borate (B1201080) ester |
| C-O-B Bond Angle | ~120° |
| Dihedral Angle between Naphthalene Rings | Significant twist due to steric hindrance |
| Intermolecular Interactions | C-H···π stacking |
Table 2: Expected X-ray Diffraction Data for this compound
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding. acs.orgsemanticscholar.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. acs.orgnih.govnist.gov
B-O Stretching: A strong absorption band, typically in the region of 1310-1350 cm⁻¹, is characteristic of the asymmetric stretching of the B-O bond in borate esters. researchgate.net
C-O Stretching: The stretching vibration of the C-O bond is expected to appear in the 1220-1240 cm⁻¹ range. researchgate.net
Aromatic C-H and C=C Stretching: The naphthalene rings will give rise to multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region).
Out-of-Plane Bending: A characteristic out-of-plane vibration for borate esters can often be observed in the 640-680 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. researchgate.netnih.govresearchgate.net
Symmetric B-O Stretching: A symmetric B-O stretching vibration may be observed, which would be weak or absent in the IR spectrum.
Naphthalene Ring Vibrations: The characteristic breathing modes of the naphthalene rings will be prominent in the Raman spectrum. researchgate.net Vibrational modes of icosahedral boron-rich solids have been observed at around 2500 to 2600 cm⁻¹, assigned to B-H stretching modes. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| B-O Asymmetric Stretch | 1310-1350 | IR |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman |
| C-O Stretch | 1220-1240 | IR |
| Borate Ester Out-of-Plane Bend | 640-680 | IR |
Table 3: Characteristic Vibrational Frequencies for this compound
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. orgchemboulder.comwikipedia.org
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the exact mass of the compound, confirming its elemental composition.
Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for such compounds include: orgchemboulder.comwikipedia.orglibretexts.orgyoutube.com
Cleavage of the B-O Bond: This would lead to the formation of a naphthoxy radical and a [B(OC₁₀H₇)]⁺ fragment, or a naphthalen-2-yloxy cation and a [B(OC₁₀H₇)]˙ radical.
Loss of a Naphthoxy Group: Fragmentation could involve the loss of a complete naphthoxy group (˙OC₁₀H₇) to give a [B(OC₁₀H₇)]⁺ ion.
Fragmentation of the Naphthalene Ring: At higher energies, fragmentation of the naphthalene rings themselves can occur, leading to a complex pattern of smaller fragment ions.
Understanding these fragmentation pathways helps to piece together the structure of the molecule. nih.gov
| Ion | Proposed Structure | Significance |
| [M]⁺˙ | C₂₀H₁₅BO₂⁺˙ | Molecular Ion |
| [M - OC₁₀H₇]⁺ | [B(OC₁₀H₇)]⁺ | Loss of a naphthoxy group |
| [C₁₀H₇O]⁺ | Naphthoxy cation | Cleavage of the B-O bond |
Table 4: Potential Fragmentation Ions in the Mass Spectrum of this compound
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and π-Conjugation
UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of molecules, providing information about electronic transitions and the extent of π-conjugation. unchainedlabs.comstarna.comnist.gov
UV-Visible Absorption Spectroscopy: Naphthalene derivatives are known to absorb UV light due to π-π* transitions within the aromatic system. nih.govnih.gov The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the naphthalene chromophore. nih.gov The position and intensity of these bands can be influenced by the substitution pattern and the interaction with the borate ester group.
Fluorescence Emission Spectroscopy: Many naphthalene derivatives are fluorescent, and their emission properties are sensitive to their environment. nih.govnih.govresearchgate.net While unsubstituted naphthalene is poorly fluorescent, the introduction of substituents can significantly enhance fluorescence. researchgate.net The fluorescence spectrum of this compound would reveal its emissive properties and could show solvatochromic effects, where the emission wavelength shifts with the polarity of the solvent. The presence of the boron center could also influence the fluorescence quantum yield and lifetime. rsc.org
| Spectroscopic Technique | Expected Observation | Information Gained |
| UV-Visible Absorption | Strong absorption in the UV region | π-π* electronic transitions, extent of conjugation |
| Fluorescence Emission | Potential for fluorescence | Emissive properties, influence of the boron center |
Table 5: Electronic Spectroscopy of this compound
Theoretical and Computational Investigations of Bis Naphthalen 2 Yl Oxy Boranyl Chemistry
Quantum Chemical Calculations of Electronic Structure, Bonding, and Charge Distribution
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Energetics
There are no available Density Functional Theory (DFT) studies that focus on the molecular geometry optimization or the energetics of Bis[(naphthalen-2-yl)oxy]boranyl. These calculations would typically provide insights into the most stable three-dimensional structure of the molecule and its thermodynamic properties. While DFT has been used to study other boronic acids and related naphthalene (B1677914) derivatives, the specific data for the target compound is absent from the literature. organic-chemistry.orgnih.govnih.govresearchgate.netnih.gov
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations
A search for high-accuracy calculations using ab initio methods (like Hartree-Fock) or post-Hartree-Fock methods (such as Møller-Plesset perturbation theory or Coupled Cluster) for this compound yielded no results. These advanced computational methods are employed for obtaining highly precise energetic and structural data, but have not been applied to this compound in any available study. nih.govnasa.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No records of molecular dynamics (MD) simulations for this compound were found. MD simulations are crucial for understanding the conformational flexibility of the naphthyl groups and for studying potential intermolecular interactions in condensed phases, but this area remains unexplored for this molecule. researchgate.netresearchgate.net
Computational Prediction of Spectroscopic Parameters and Validation Against Experimental Data
There are no computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of this compound. Consequently, there is no validation of such computational data against experimental spectroscopic measurements for this specific compound. nih.govnih.gov
Future Directions and Emerging Research Avenues in Bis Naphthalen 2 Yl Oxy Boranyl Chemistry
Design and Synthesis of Highly Functionalized Bis[(naphthalen-2-yl)oxy]boranyl Systems
The synthesis of the parent this compound structure serves as a foundational step. However, the true potential of this system lies in the ability to introduce a wide array of functional groups onto the naphthalene (B1677914) rings. This functionalization is key to fine-tuning the molecule's properties for specific applications.
Future synthetic strategies will likely focus on the direct functionalization of pre-formed this compound or, more commonly, the use of functionalized 2-naphthol (B1666908) precursors. Methodologies such as late-stage C-H functionalization could provide efficient routes to introduce substituents at various positions on the naphthyl framework. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, on halogenated 2-naphthol derivatives before their reaction with a boron source represents a versatile approach to creating a library of functionalized this compound compounds. nih.govnih.gov For instance, palladium-catalyzed methods have proven effective for the direct synthesis of arylboronic acids from aryl chlorides, which can then be converted to a variety of boronate esters. nih.gov
The synthesis of unsymmetrical diarylborinic acids has also been achieved through palladium-catalyzed reactions, highlighting the potential for creating this compound analogues with two different functionalized naphthalene units. wixsite.com Additionally, methods for preparing functionalized benzoboroxoles from 2-formylphenylboronic acids could be adapted for naphthalene-based systems, offering pathways to complex architectures. nih.gov These advanced synthetic methods will enable the creation of systems with tailored electronic properties, solubility, and reactivity.
Table 1: Potential Synthetic Strategies for Functionalized this compound Systems
| Strategy | Description | Potential Functional Groups | Reference |
| Precursor Functionalization | Synthesis and functionalization of 2-naphthol derivatives prior to reaction with a boron source (e.g., BCl₃, BBr₃). organic-chemistry.org | Alkyl, alkoxy, halogen, nitro, cyano, ester | organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura or Buchwald-Hartwig coupling on halo-substituted 2-naphthol to introduce aryl, alkyl, or amino groups. nih.govnih.gov | Aryl, heteroaryl, alkyl, amine | nih.govnih.gov |
| Late-Stage C-H Functionalization | Direct functionalization of the naphthalene rings of the pre-formed this compound molecule. nih.gov | Halogen, alkyl, aryl | nih.gov |
| Cyclization Reactions | Adaptation of methods like BCl₃-mediated cyclization of ortho-alkynylstyrenes to naphthalene analogues for fused-ring systems. researchgate.net | Fused aromatic rings | researchgate.net |
Exploration of Photophysical and Photochemical Reactivity for Light-Driven Synthetic Innovation
The extended π-system of the naphthalene rings suggests that this compound and its derivatives will possess interesting photophysical properties. Research in this area will focus on characterizing their absorption and emission profiles, including fluorescence and potentially phosphorescence. Simple arylboronic esters have surprisingly been shown to exhibit long-lived room-temperature phosphorescence, a property that is typically associated with molecules containing heavy atoms. acs.orgresearchgate.net This phenomenon is attributed to distortions in the excited state and suggests that this compound could be a candidate for developing new metal-free phosphorescent materials. acs.org
The photochemical reactivity of these compounds is another promising frontier. Light-driven reactions involving organoboron compounds have gained significant traction for their ability to generate reactive radical intermediates under mild conditions. nih.govkuleuven.be The photoexcitation of functionalized this compound systems could lead to novel synthetic transformations. For example, photoinduced electron transfer processes could be harnessed to initiate radical-based coupling reactions, offering new disconnection strategies in organic synthesis. rsc.orgresearchgate.net Furthermore, the development of photoswitchable diaryloxyboranyl systems, perhaps by incorporating photochromic units like azobenzenes, could allow for light-mediated control over their binding properties and catalytic activity. semanticscholar.org
Table 2: Potential Photophysical and Photochemical Applications
| Research Area | Focus | Potential Outcome | Analogous System Reference |
| Photoluminescence | Investigation of fluorescence and phosphorescence properties. | Development of new organic luminophores, sensors. | Arylboronic esters researchgate.netacs.orgresearchgate.net |
| Photoredox Catalysis | Use as a photosensitizer or a radical precursor in light-driven reactions. | Novel C-C and C-heteroatom bond-forming reactions. | Boronic acid derivatives nih.govrsc.org |
| Photoswitchable Systems | Incorporation of photochromic moieties to control properties with light. | Reversible control of catalysis, binding, or material properties. | Azobenzene boronic acids semanticscholar.org |
| Photoresponsive Lewis Acids | Modulating the Lewis acidity of the boron center with light. | Light-controlled activation of substrates. | Borole-embedded π-systems acs.org |
Integration with Materials Science for the Design of Advanced Building Blocks and Precursors
The rigid, planar structure and potential for high thermal stability make this compound an attractive building block for advanced materials. One key area of future research will be its use as a precursor for boron-containing ceramics. dtic.milresearchgate.net Pyrolysis of polymers containing such boron-oxygen linkages could lead to the formation of boron nitride (BN) or boron carbonitride (BCN) materials with tailored properties. boron.comresearchgate.net The high boron content and the presence of carbon in the naphthalene rings make these precursors particularly suitable for generating robust, high-temperature resistant ceramics. dtic.mil
Furthermore, the incorporation of this compound units into polymer backbones could lead to new functional polymers with unique optical and electronic properties. scite.ai For instance, polymers containing these units might exhibit high refractive indices or interesting charge-transport properties, making them suitable for applications in optoelectronics. The ability to functionalize the naphthalene rings provides a mechanism to control the solubility and processability of these polymers, as well as to tune their final material properties. scite.ai The development of dynamic polymeric materials based on reversible B-O bonds is another exciting avenue, where the Lewis acidity of the boron center could be exploited to create self-healing or recyclable materials.
Development of Advanced Computational Strategies for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in advancing the chemistry of this compound. DFT methods have already proven effective for investigating the electronic structure and properties of various organoboron compounds. globethesis.commdpi.com For this compound, computational studies can predict key properties such as the geometry, electronic structure (HOMO-LUMO gap), and Lewis acidity of the boron center. globethesis.com
These predictive capabilities will be crucial for designing new functionalized derivatives with desired photophysical or reactive properties. For example, TD-DFT calculations can be employed to predict absorption and emission wavelengths, guiding the synthesis of new fluorescent sensors or phosphorescent materials. globethesis.com Furthermore, computational modeling can help elucidate reaction mechanisms, such as those involved in photochemical reactions or catalytic cycles. mdpi.com An accessible and reliable method for predicting ¹¹B NMR shifts using DFT has been developed, which will be invaluable for identifying and characterizing new this compound derivatives and their reaction intermediates in complex mixtures. worktribe.comucl.ac.ukacs.org
Table 3: Applications of Computational Chemistry
| Computational Method | Application | Predicted Property | Reference |
| DFT (Geometry Optimization) | Structural analysis of ground state. | Bond lengths, bond angles, planarity. | globethesis.commdpi.com |
| DFT (Frontier Molecular Orbitals) | Prediction of reactivity and electronic properties. | HOMO/LUMO energies, band gap, Lewis acidity. | globethesis.com |
| TD-DFT | Prediction of photophysical properties. | Absorption spectra, emission spectra, excited states. | globethesis.com |
| DFT (NMR Calculations) | Structural elucidation and reaction monitoring. | ¹¹B NMR chemical shifts. | worktribe.comucl.ac.ukacs.org |
Synergistic Approaches with Other Main Group Elements and Transition Metal Chemistry
The Lewis acidic boron center in this compound makes it an ideal candidate for synergistic catalysis, where it can act in concert with other catalytic species, particularly transition metals. wixsite.comnih.govnumberanalytics.com Future research will likely explore the use of these diaryloxyboranyl compounds as Lewis acid co-catalysts to enhance the reactivity and selectivity of transition metal-catalyzed reactions. acs.org For example, the borane (B79455) could activate a substrate towards nucleophilic attack by a transition metal complex or could function as a ligand itself, directly influencing the electronic properties of the metal center. nih.gov
There is also growing interest in catalysis that combines transition metals with main group elements to achieve novel reactivity. nih.govnumberanalytics.comnih.gov Dual catalytic systems, for instance, combining a palladium catalyst with a boronic ester, have been developed for various cross-coupling reactions. nih.govcapes.gov.brcapes.gov.br The unique electronic environment provided by the bis(naphthalen-2-yl)oxy ligand could lead to unique catalytic activities. Synergistic catalysis involving copper and palladium has been shown to be effective for the carboboration of alkenes, and similar systems could be designed around the this compound scaffold. capes.gov.br These approaches open up new avenues for C-C and C-heteroatom bond formations that are not accessible with single-catalyst systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
